4-(3-METHOXYPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Overview
Description
4-(3-METHOXYPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused pyridine and furan ring system, which is further substituted with methoxyphenyl and phenyl groups
Preparation Methods
The synthesis of 4-(3-METHOXYPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the Friedlander condensation, where an aminoaldehyde reacts with a reactive methylene compound under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Scientific Research Applications
4-(3-METHOXYPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(3-METHOXYPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include other fused heterocyclic systems like pyrazolo[3,4-b]pyridines and triazolopyridines . Compared to these compounds, 4-(3-METHOXYPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities. Ongoing research continues to uncover its full range of applications and mechanisms of action.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-15-9-5-6-13(10-15)16-11-18(22)21(14-7-3-2-4-8-14)17-12-25-20(23)19(16)17/h2-10,16H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBBPFCDQRSVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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